BenchChemオンラインストアへようこそ!

Ac-FLTD-CMK

Pyroptosis Inflammasome Caspase Inhibition

Ac-FLTD-CMK is the only inhibitor that selectively targets inflammatory caspases (1/4/5/11) to prevent GSDMD proteolytic activation, without affecting caspase-3. Unlike disulfiram or necrosulfonamide, which block downstream pore formation with off-target effects, Ac-FLTD-CMK uniquely dissects caspase-mediated GSDMD processing. Validated in vivo (TBI model, neuroprotection). Ideal positive control for NLRP3 HTS. ≥98% HPLC purity ensures reproducible pyroptosis data.

Molecular Formula C26H37ClN4O8
Molecular Weight 569.0 g/mol
Cat. No. B8134386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-FLTD-CMK
Molecular FormulaC26H37ClN4O8
Molecular Weight569.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36)/t15-,18+,19+,20+,23+/m1/s1
InChIKeyUCWNTWGHVCSMJP-WPUDHWPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-FLTD-CMK: GSDMD Cleavage Inhibitor for Inflammasome and Pyroptosis Research


Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a synthetic peptide inhibitor derived from the cleavage site of gasdermin D (GSDMD), the key executioner protein of pyroptotic cell death [1]. It functions as a potent and selective inhibitor of inflammatory caspases (caspases-1, -4, -5, and murine caspase-11), which are responsible for cleaving and activating GSDMD . Unlike broader caspase inhibitors, Ac-FLTD-CMK does not inhibit apoptotic caspases, such as caspase-3 [1]. It is a crucial research tool for dissecting inflammasome signaling, canonical and non-canonical pyroptosis pathways, and GSDMD-mediated inflammatory responses in vitro and in vivo .

Why Ac-FLTD-CMK Cannot Be Replaced by Common GSDMD Pore Inhibitors in Experimental Design


Substituting Ac-FLTD-CMK with other commercially available GSDMD inhibitors, such as disulfiram or necrosulfonamide, fundamentally alters the experimental outcome. These compounds target different steps in the pyroptosis pathway, which are not pharmacologically equivalent [1]. Ac-FLTD-CMK inhibits the upstream proteolytic activation of GSDMD by inflammatory caspases, preventing the formation of the active N-terminal fragment (GSDMD-NT) [2]. In contrast, disulfiram and necrosulfonamide act downstream by binding to the already-formed GSDMD-NT to block its oligomerization and pore formation in the cell membrane [3][4]. Therefore, only Ac-FLTD-CMK can be used to dissect the role of specific inflammatory caspases in GSDMD processing, while the alternative compounds cannot distinguish between caspase-mediated cleavage and alternative activation routes. Furthermore, disulfiram and necrosulfonamide exhibit significant polypharmacology and off-target effects, whereas Ac-FLTD-CMK offers superior selectivity for inflammatory caspases over apoptotic ones, ensuring cleaner, more interpretable data in mechanistic studies [1][5].

Ac-FLTD-CMK: Quantified Performance Differentiation vs. Alternative GSDMD Inhibitors


Potency for GSDMD Processing Inhibition: Ac-FLTD-CMK vs. Direct Pore Blockers

Ac-FLTD-CMK inhibits the upstream cleavage of GSDMD by inflammatory caspases, a mechanism distinct from downstream pore formation inhibitors like disulfiram and necrosulfonamide [1]. Its potency is defined by IC50 values against caspase-mediated GSDMD cleavage. In cell-free enzymatic assays, Ac-FLTD-CMK inhibits GSDMD cleavage by human caspase-1 with an IC50 of 46.7 nM, by caspase-5 with an IC50 of 329 nM, and by caspase-4 with an IC50 of 1.49 µM . In contrast, disulfiram inhibits pyroptosis in cellular assays with an IC50 of 7.7 µM, and necrosulfonamide with an IC50 of 10-15 µM [2]. The target potencies are not directly comparable due to different mechanisms and assays, but the data highlight the high potency of Ac-FLTD-CMK against its specific upstream enzyme targets.

Pyroptosis Inflammasome Caspase Inhibition

Superior Selectivity for Inflammatory vs. Apoptotic Caspases: Ac-FLTD-CMK vs. z-VAD-FMK

A critical differentiator for Ac-FLTD-CMK is its high selectivity for inflammatory caspases over apoptotic caspases. In direct comparison, Ac-FLTD-CMK potently inhibits GSDMD cleavage by caspases-1, -4, and -5 (IC50 < 1.5 µM) but shows no inhibition of apoptotic caspase-3 at concentrations up to 100 µM [1]. This is a stark contrast to the pan-caspase inhibitor z-VAD-FMK, which inhibits both inflammatory and apoptotic caspases non-selectively [2].

Selectivity Inflammatory Caspase Apoptosis

Mechanism-Based Superiority: Ac-FLTD-CMK Inhibits GSDMD Cleavage While Disulfiram and NSA Do Not

Ac-FLTD-CMK is a substrate-mimetic inhibitor that covalently binds the active site of inflammatory caspases, thereby directly blocking the proteolytic cleavage of GSDMD into its active N-terminal fragment (GSDMD-NT) [1]. In contrast, disulfiram and necrosulfonamide (NSA) bind to the already-formed GSDMD-NT protein to inhibit its oligomerization and membrane insertion [2]. This fundamental mechanistic difference is quantifiable: Ac-FLTD-CMK abolishes GSDMD-NT generation, while disulfiram and NSA do not affect GSDMD cleavage [1][3].

Mechanism of Action GSDMD Cleavage Pore Formation

Functional Consequence: Ac-FLTD-CMK Effectively Suppresses IL-1β Release in Macrophages

Downstream of GSDMD cleavage inhibition, Ac-FLTD-CMK functionally suppresses the release of the key pro-inflammatory cytokine interleukin-1β (IL-1β) from activated macrophages [1]. While a similar functional outcome is observed with disulfiram, the concentrations required differ. Ac-FLTD-CMK at 10 µM effectively inhibits IL-1β release from LPS-primed BMDMs stimulated with ATP or nigericin . Disulfiram inhibits IL-1β release in similar assays with reported cellular IC50 values around 7.7 µM [2].

IL-1beta Macrophage Inflammasome

Ac-FLTD-CMK: Optimized Applications in Inflammasome and GSDMD Biology Research


Dissecting the Specific Role of Inflammatory Caspases in GSDMD Processing

Use Ac-FLTD-CMK as a specific chemical probe to confirm that GSDMD cleavage and subsequent pyroptosis are mediated exclusively by inflammatory caspases (caspase-1, -4, -5, -11) and not by apoptotic caspases [1]. Its high selectivity (>2,100-fold) for these enzymes over caspase-3 makes it the only suitable inhibitor for this purpose, in contrast to pan-caspase inhibitors like z-VAD-FMK [2]. In a typical experiment, pre-treating cells with Ac-FLTD-CMK before inflammasome activation will block GSDMD-NT generation and pyroptosis, providing clear evidence for the specific involvement of these caspases.

Decoupling Pyroptotic from Apoptotic Cell Death Pathways in Co-culture or Complex Models

In experimental systems where multiple cell death pathways may be activated (e.g., during viral infection or treatment with certain chemotherapeutics), Ac-FLTD-CMK can be used to selectively eliminate the pyroptotic component [3]. By inhibiting GSDMD processing, it leaves apoptotic pathways intact, allowing for a clean assessment of the contribution of pyroptosis to the overall phenotype. This is a significant advantage over downstream GSDMD inhibitors like disulfiram, which can have off-target effects on apoptosis-regulating proteins [4].

Validating GSDMD as a Therapeutic Target in Preclinical In Vivo Models

Ac-FLTD-CMK has demonstrated in vivo efficacy in a mouse model of traumatic brain injury (TBI), where it inhibited pyroptosis and exerted a neuroprotective effect . This provides a critical proof-of-concept for the therapeutic potential of upstream GSDMD cleavage inhibition. This application scenario is distinct from studies using disulfiram or NSA, which target the downstream pore formation step and have been validated in different models like sepsis [5][6]. Researchers can use Ac-FLTD-CMK to explore the therapeutic window of preventing GSDMD activation rather than blocking an already-formed pore.

High-Throughput Screening for Novel Inflammasome Modulators

Ac-FLTD-CMK serves as a valuable positive control in high-throughput screening (HTS) assays designed to identify novel small molecules that inhibit the NLRP3 inflammasome or other upstream activators of pyroptosis [1]. Its well-characterized, potent, and selective inhibition of GSDMD cleavage provides a reliable benchmark for comparing the efficacy and potency of new chemical entities. Its availability from multiple vendors with high purity (>98% by HPLC) ensures reproducibility in large-scale screens [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-FLTD-CMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.